

# Spectroscopic and Synthetic Insights into Methyl 3-(benzyloxy)-5-hydroxybenzoate: A Technical Guide

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## Compound of Interest

Compound Name:	<i>Methyl 3-(benzyloxy)-5-hydroxybenzoate</i>
Cat. No.:	B041502

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For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, a comprehensive understanding of the spectral characteristics and synthetic pathways of key intermediates is paramount. This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, MS) and experimental protocols related to **Methyl 3-(benzyloxy)-5-hydroxybenzoate**, a valuable building block in organic synthesis.

## Spectroscopic Data Summary

While a complete, publicly available dataset for **Methyl 3-(benzyloxy)-5-hydroxybenzoate** is not readily found in the searched literature, data for closely related compounds allows for a reliable estimation of its spectral properties. The primary synthetic route to this compound involves the selective benzylation of one of the hydroxyl groups of methyl 3,5-dihydroxybenzoate. The following tables summarize the expected and observed spectroscopic data based on the analysis of its precursors and structurally similar molecules.

Table 1: Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup> H NMR (Expected)	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Aromatic H	7.29-7.59	m	5H	-OCH <sub>2</sub> C <sub>6</sub> H <sub>5</sub>
Aromatic H	~6.7-7.0	m	3H	C <sub>6</sub> H <sub>3</sub>
Benzylic CH <sub>2</sub>	5.18	s	2H	-OCH <sub>2</sub> C <sub>6</sub> H <sub>5</sub>
Methoxy CH <sub>3</sub>	3.86	s	3H	-COOCH <sub>3</sub>
Hydroxyl OH	~5.0-6.0	br s	1H	-OH

<sup>13</sup> C NMR (Expected)	Chemical Shift ( $\delta$ , ppm)	Assignment
Carbonyl C	~166	C=O
Aromatic C-O	~159	C-OBn
Aromatic C-OH	~158	C-OH
Aromatic C (ipso, benzyl)	~136	-OCH <sub>2</sub> C <sub>6</sub> H <sub>5</sub>
Aromatic C-COOCH <sub>3</sub>	~132	C-COOCH <sub>3</sub>
Aromatic CH (benzyl)	~127-129	-OCH <sub>2</sub> C <sub>6</sub> H <sub>5</sub>
Aromatic CH	~107-110	C <sub>6</sub> H <sub>3</sub>
Benzylic CH <sub>2</sub>	~70	-OCH <sub>2</sub> C <sub>6</sub> H <sub>5</sub>
Methoxy CH <sub>3</sub>	~52	-COOCH <sub>3</sub>

Note: Expected values are extrapolated from data for Methyl 3-(benzyloxy)benzoate and Methyl 3,5-dihydroxybenzoate.

Table 2: Infrared (IR) Spectroscopy Data (Expected)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Broad	O-H stretch (hydroxyl)
~3030	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (methyl)
~1720	Strong	C=O stretch (ester)
~1600, ~1450	Medium-Strong	C=C stretch (aromatic ring)
~1250, ~1050	Strong	C-O stretch

Table 3: Mass Spectrometry (MS) Data (Expected)

m/z	Interpretation
258.08	[M] <sup>+</sup> (Molecular Ion)
227	[M - OCH <sub>3</sub> ] <sup>+</sup>
167	[M - C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The synthesis of **Methyl 3-(benzyloxy)-5-hydroxybenzoate** typically proceeds via the selective O-benzylation of methyl 3,5-dihydroxybenzoate. The following protocols are based on established methodologies for similar transformations.[\[1\]](#)

## Synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate

A mixture of methyl 3,5-dihydroxybenzoate (1 equivalent), potassium carbonate (1.1 to 2.2 equivalents), and a catalytic amount of a phase-transfer catalyst such as 18-crown-6 is stirred in a polar aprotic solvent like N,N-dimethylformamide (DMF). Benzyl bromide (1 to 1.2 equivalents) is then added dropwise to the reaction mixture. The reaction is typically heated to a temperature ranging from room temperature to 80°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield **Methyl 3-(benzyloxy)-5-hydroxybenzoate**.

## Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are typically dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ), with tetramethylsilane (TMS) used as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet, or a thin film can be cast from a suitable solvent onto a salt plate (e.g., NaCl or KBr).
- Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio ( $m/z$ ) of the resulting ions is measured.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of **Methyl 3-(benzyloxy)-5-hydroxybenzoate**.

## Workflow for Synthesis and Characterization of Methyl 3-(benzyloxy)-5-hydroxybenzoate

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Caption: Synthetic and analytical workflow.

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## References

- 1. [research.library.fordham.edu](https://research.library.fordham.edu) [research.library.fordham.edu]
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